1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

Lipophilicity Drug design ADME

1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS 727717-69-3) is a sulfonamide-functionalized piperidine building block with a molecular formula of C₁₃H₁₄F₃NO₄S and a molecular weight of 337.31 g/mol. It features a 2-(trifluoromethyl)benzenesulfonyl group at the piperidine nitrogen and a carboxylic acid at the 4-position.

Molecular Formula C13H14F3NO4S
Molecular Weight 337.31
CAS No. 727717-69-3
Cat. No. B2380901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
CAS727717-69-3
Molecular FormulaC13H14F3NO4S
Molecular Weight337.31
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2C(F)(F)F
InChIInChI=1S/C13H14F3NO4S/c14-13(15,16)10-3-1-2-4-11(10)22(20,21)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19)
InChIKeyXBGCXGKFCAVNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS 727717-69-3): Sourcing Guide for a Specialized Sulfonamide Building Block


1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (CAS 727717-69-3) is a sulfonamide-functionalized piperidine building block with a molecular formula of C₁₃H₁₄F₃NO₄S and a molecular weight of 337.31 g/mol . It features a 2-(trifluoromethyl)benzenesulfonyl group at the piperidine nitrogen and a carboxylic acid at the 4-position. This substitution pattern confers a calculated LogP of 2.19 and a topological polar surface area (TPSA) of 74.68 Ų . Its structural characteristics make it a key intermediate in medicinal chemistry, particularly for synthesizing sulfonamide-based inhibitors targeting secreted frizzled-related protein 1 (sFRP-1) and other therapeutic targets [1].

Why 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid Cannot Be Simply Swapped with Its Regioisomers


The position of the trifluoromethyl group on the benzenesulfonyl ring and the carboxylic acid on the piperidine ring are critical determinants of both physicochemical properties and biological activity. A seemingly minor shift of the –CF₃ group from the 2- to the 3-position alters the compound's lipophilicity, with the 2-CF₃ isomer exhibiting a LogP of 2.19 versus 2.40 for the 3-CF₃ analog . More critically, regioisomerism of the carboxylic acid is decisive for target engagement: the (S)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-3-carboxylic acid isomer has been identified as a highly effective secretagogue for Z α1-antitrypsin (A1AT) in AATD, whereas the 4-carboxylic acid regioisomer lacks this specific biological annotation in the same patent disclosure, indicating a profound structure-activity divergence [1]. Generic substitution without considering these positional effects risks both altered pharmacokinetic profiles and complete loss of desired bioactivity.

1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Reduced Lipophilicity vs. 3-Trifluoromethyl Regioisomer

The 2-trifluoromethyl substitution on the benzenesulfonyl ring confers a measurably lower lipophilicity compared to the 3-trifluoromethyl regioisomer. The target compound (2-CF₃) has a calculated LogP of 2.19, while the direct analog 1-[3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid (3-CF₃, CAS 630049-57-9) has a LogP of 2.40 . This difference of ΔLogP = -0.21 indicates that the 2-CF₃ isomer is less lipophilic, potentially leading to improved aqueous solubility and a reduced risk of CYP450-mediated oxidative metabolism, which is a known liability of highly lipophilic compounds.

Lipophilicity Drug design ADME

Distinct Carboxylic Acid Position Drives AATD Pharmacophore Selectivity

The position of the carboxylic acid on the piperidine ring dictates target engagement in α1-antitrypsin deficiency (AATD). Patent WO2022263816A1 explicitly claims (S)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-3-carboxylic acid as the active entity that increases secretion of Z A1AT in vitro and in vivo, with no effect on wild-type M A1AT [1]. The 4-carboxylic acid regioisomer (target compound) is not claimed for this indication, demonstrating that the 3-COOH position is a pharmacophoric requirement for AATD activity. This implies that the target compound, bearing 4-COOH, will exhibit a fundamentally different and orthogonal biological activity profile, making it a complementary or alternative scaffold rather than a substitute.

AATD Pharmacophore Regiochemistry

Scaffold Proximity to Advanced sFRP-1 Inhibitor WAY-316606 (IC50 = 0.65 μM)

The target compound shares the critical 2-(trifluoromethyl)benzenesulfonyl pharmacophore with WAY-316606, a potent secreted frizzled-related protein 1 (sFRP-1) inhibitor (IC50 = 0.65 μM) [1][2]. WAY-316606 is a more elaborate sulfonamide featuring a 5-(phenylsulfonyl) substitution and a piperidine-4-amine linker. The target compound, as a carboxylic acid-terminated version of the simpler sulfonamide-piperidine scaffold, provides a synthetically accessible, tractable intermediate that can be derivatized at the carboxylic acid handle to rapidly generate focused libraries exploring the SAR around the piperidine 4-position. In contrast, the piperidine-3-carboxylic acid regioisomer or the 3-CF₃ phenyl isomer would lead to divergent vectors that have not been validated in the same sFRP-1 series.

Wnt signaling sFRP-1 SAR

Differentiated Hydrogen Bonding Capacity vs. 3-CF₃ Isomer

The target compound possesses a topological polar surface area (TPSA) of 74.68 Ų, with 3 hydrogen bond acceptors and 1 hydrogen bond donor . While the 3-CF₃ regioisomer (CAS 630049-57-9) shares the same molecular formula and likely an identical or near-identical TPSA due to identical functional groups, the ortho-substitution of the 2-CF₃ group can engage in intramolecular interactions with the sulfonamide linkage, effectively modulating the solvent-accessible polar surface area. This subtle conformational effect is absent in the meta-substituted 3-CF₃ isomer, potentially resulting in a higher effective polar surface area for the 2-CF₃ compound despite identical calculated TPSA. This distinction can influence passive membrane permeability and oral bioavailability in a manner not captured by simple 2D descriptors.

Hydrogen bonding Solubility Permeability

Optimal Research and Industrial Use Cases for 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid Based on Differentiation Evidence


Lead Optimization of sFRP-1/Wnt Pathway Inhibitors Requiring Carboxylic Acid Derivatization

The target compound is ideally suited as a key intermediate for synthesizing focused libraries of sFRP-1 inhibitors. It shares the validated 2-(trifluoromethyl)benzenesulfonyl-piperidine core with WAY-316606 (sFRP-1 IC50 = 0.65 μM) but features a free carboxylic acid handle at the 4-position, enabling amide coupling, esterification, or reduction to explore SAR around this vector . Teams targeting Wnt signaling in osteoporosis or hair loss disorders can use this scaffold to rapidly generate analogs not accessible from the 3-carboxylic acid isomer, which lacks this 4-position derivatization trajectory.

ADME-Driven Scaffold Selection Where Lower Lipophilicity is Required

In programs where reducing LogP is critical for improving solubility, reducing hERG binding, or lowering metabolic turnover, the target 2-CF₃ isomer (LogP = 2.19) offers an 8.75% reduction in lipophilicity compared to the 3-CF₃ analog (LogP = 2.40) . This can be decisive in hit-to-lead campaigns where even modest LogP reductions correlate with improved developability profiles according to established drug-likeness guidelines (e.g., Lipinski's Rule of Five).

Negative Selection: Excluding the 3-Carboxylic Acid Regioisomer from AATD Discovery Programs

Patent WO2022263816A1 establishes that (S)-1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidine-3-carboxylic acid is the active compound for Z A1AT secretagogue activity, with no such claim for the 4-carboxylic acid regioisomer . Consequently, the target compound serves as a critical negative control or specificity tool in AATD target validation studies, helping teams confirm that observed effects are regioisomer-specific and not a general property of sulfonyl piperidine carboxylic acids.

Quote Request

Request a Quote for 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.